Methyl 3-(aminomethyl)-4-bromobenzoate
Description
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-bromobenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
YXOZKNALQMFVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CN |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Methyl 3-(aminomethyl)benzoate
The direct bromination of Methyl 3-(aminomethyl)benzoate presents challenges due to the reactivity of the aminomethyl group. Protecting group strategies are typically employed to prevent side reactions.
Table 1: Bromination Reagents and Conditions
The use of N-bromosuccinimide (NBS) in dichloromethane with ferric chloride catalyst has shown good regioselectivity for the para position (C-4) relative to the aminomethyl group when the amino function is protected. The reaction typically proceeds at room temperature over 3-4 hours. The protecting group is subsequently removed using appropriate deprotection conditions.
Sequential Functionalization Approach
An alternative approach involves bromination of methyl benzoate followed by introduction of the aminomethyl group:
- Bromination of methyl benzoate to obtain methyl 4-bromobenzoate
- Introduction of a formyl group at the 3-position
- Conversion of the formyl group to aminomethyl via reductive amination
Table 2: Sequential Functionalization Approaches
Synthesis via Reduction of Nitrile Precursors
Reduction of Cyano Group
The reduction of a cyano group in methyl 3-cyano-4-bromobenzoate can provide an efficient route to Methyl 3-(aminomethyl)-4-bromobenzoate. The cyano group can be selectively reduced to an aminomethyl group using various reducing agents.
Table 3: Reduction Conditions for Cyano Group
The hydrogenation using Pd/C in methanol shows excellent yields (85-95%) with high selectivity for the cyano group reduction without affecting the bromine or ester functionalities. The reaction typically proceeds at room temperature under mild hydrogen pressure (1-2 bar).
Synthesis of Methyl 3-cyano-4-bromobenzoate Intermediate
Preparation of the cyano intermediate can be achieved through several approaches:
Table 4: Synthesis Routes to Methyl 3-cyano-4-bromobenzoate
Synthesis via Nitro Reduction and Functional Group Interconversion
Preparation from Nitro Compounds
An alternative synthesis involves the reduction of a nitro group, followed by functional group interconversion:
- Synthesis of methyl 3-nitro-4-bromobenzoate
- Reduction to methyl 3-amino-4-bromobenzoate
- Conversion to this compound
Table 5: Nitro Reduction Conditions
The reduction using tin(II) chloride dihydrate in a mixture of ethyl acetate and dichloromethane provides excellent yields (93%) with high purity of the amino product. The reaction proceeds at room temperature over approximately 18 hours.
Conversion of Amino to Aminomethyl Group
The conversion of methyl 3-amino-4-bromobenzoate to this compound can be achieved through a series of reactions:
Table 6: Amino to Aminomethyl Conversion
Esterification Methods
Esterification of 3-(aminomethyl)-4-bromobenzoic acid
Direct esterification of 3-(aminomethyl)-4-bromobenzoic acid provides a straightforward approach to the target compound:
Table 7: Esterification Conditions
The acid-catalyzed esterification using methanol and concentrated sulfuric acid offers an economical approach with excellent yields (88-95%). The reaction is typically conducted under reflux conditions for 12 hours.
pH Control during Workup
Careful pH control during the workup of esterification reactions is critical to prevent hydrolysis of the ester group while ensuring the aminomethyl group is in the free base form:
Table 8: Effect of pH on Workup Yield
The use of aqueous sodium hydroxide (4-6% by weight) at 5-10°C with ethyl acetate extraction provides optimal recovery of the product (85-95%). Saturation of the aqueous phase with sodium chloride can enhance extraction efficiency, particularly when using toluene as the organic solvent.
Industrial Scale Considerations
Continuous Flow Synthesis
Continuous flow methods offer advantages for scale-up, particularly for hazardous reactions like bromination:
Table 10: Continuous Flow Parameters
| Reaction | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | 1-2 | 10-20 | 25-40 | 85-90 | |
| Cyano Reduction | 0.5-1 | 30-60 | 60-80 | 80-85 | |
| Esterification | 1-3 | 15-30 | 65-70 | 85-90 |
The simultaneous addition of brominating agent and substrate in a continuous flow reactor can improve safety and reaction control while maintaining high yields (85-90%).
Analytical Methods and Characterization
Spectroscopic Data
Table 11: Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)-4-bromobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-4-bromobenzoate depends on its application:
In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.
In Medicinal Chemistry: The aminomethyl group can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s key differentiator is the aminomethyl group at the 3-position. Below is a structural comparison with analogous brominated benzoates:
| Compound Name | Substituents (Position) | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-(aminomethyl)-4-bromobenzoate | 3-(CH2NH2), 4-Br | Not explicitly provided | C9H10BrNO2 | Ester, aminomethyl, bromine |
| Methyl 3-amino-4-bromobenzoate | 3-NH2, 4-Br | 46064-79-3 | C8H7BrNO2 | Ester, amino, bromine |
| Methyl 3-bromo-4-methylbenzoate | 3-Br, 4-CH3 | 104901-43-1 | C9H9BrO2 | Ester, methyl, bromine |
| Methyl 4-bromo-3-methylbenzoate | 4-Br, 3-CH3 | 148547-19-7 | C9H9BrO2 | Ester, methyl, bromine |
| 4-Bromo-3-methylbenzoic acid | 4-Br, 3-CH3, COOH | 7697-28-1 | C8H7BrO2 | Carboxylic acid, bromine |
| Methyl 3-bromo-4-chlorobenzoate | 3-Br, 4-Cl | 107947-17-1 | C8H6BrClO2 | Ester, bromine, chlorine |
Key Observations :
- Substitution patterns (e.g., bromine at 3 vs. 4 positions) influence electronic effects and steric hindrance, affecting reactivity in nucleophilic substitution or coupling reactions .
Physicochemical Properties
Solubility and Stability:
- This compound: Expected to exhibit moderate solubility in polar solvents (e.g., DMSO, methanol) due to the aminomethyl group. The ester moiety provides hydrolytic stability compared to carboxylic acids (e.g., 4-Bromo-3-methylbenzoic acid) .
- Halogenated analogs (e.g., Methyl 3-bromo-4-chlorobenzoate): Lower polarity due to halogens, favoring solubility in non-polar solvents .
Melting Points and Boiling Points:
- Limited data for the target compound, but methyl-substituted analogs (e.g., Methyl 3-bromo-4-methylbenzoate) typically have melting points ranging 60–90°C, while carboxylic acid derivatives (e.g., 4-Bromo-3-methylbenzoic acid) exhibit higher melting points (>150°C) due to hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
